molecular formula C7H6N4 B041255 1,2,4-Benzotriazin-3-amine CAS No. 20028-80-2

1,2,4-Benzotriazin-3-amine

Cat. No.: B041255
CAS No.: 20028-80-2
M. Wt: 146.15 g/mol
InChI Key: BHHRGAKNBXQGIO-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine is a heterocyclic compound with the molecular formula C7H6N4 It is a member of the benzotriazine family, which is characterized by a triazine ring fused to a benzene ring

Mechanism of Action

Target of Action

1,2,4-Benzotriazin-3-amine, also known as SR 4330 , is a cytotoxic compound that primarily targets hypoxic cells . Hypoxic cells are cells that are deprived of adequate oxygen, often found in solid tumors . The compound’s action is selective towards these hypoxic cells, limiting toxicity in normal tissue .

Mode of Action

The compound’s mode of action is through a process known as bioreductive hypoxic cytotoxicity . This process involves the one-electron reduction of the parent molecule to a free radical species . This free radical species then interacts with DNA, producing single and double-strand breaks and lethal chromosome aberrations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell’s response to hypoxia . The compound’s cytotoxicity under hypoxic conditions leads to cell death, specifically targeting the hypoxic cells within solid tumors .

Pharmacokinetics

It is known that the compound has a certain degree of solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The lower limits of quantification are 40 ng/mL and 20 ng/mL in mouse and human plasma respectively , indicating its detectability in biological systems.

Result of Action

The result of the action of this compound is the killing of hypoxic cells within solid tumors . By causing DNA damage in these cells, the compound induces cell death, thereby reducing the size of the tumor .

Action Environment

The action of this compound is influenced by the oxygen levels in the environment . The compound is inactive in well-oxygenated tissues but becomes active in low-oxygen environments, such as those found in solid tumors . This selectivity makes it a promising candidate for cancer treatment, as it can target tumor cells while sparing healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Benzotriazin-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts. This process typically involves the diazotization of the amine group followed by cyclization under mild conditions . Another method includes the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide adducts for the direct synthesis of targeted sulfonamides .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzotriazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or sulfonyl chlorides are used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRGAKNBXQGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173848
Record name 3-Amino-1,2,4-benzotriazine
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20028-80-2
Record name 3-Amino-1,2,4-benzotriazine
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Record name 3-Amino-1,2,4-benzotriazine
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Record name 1,2,4-benzotriazin-3-amine
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Record name 1,2,4-Benzotriazin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 8.1 g (49 mmol) 1,2,4-benzotriazine-3-amine 1-oxide, 8.1 g sodium dithionite and 800 ml 70 percent ethanol is heated under reflux for 1 h. One filters hot, evaporates the filtrate, washes the residue with water and dries. There remain 7.0 g 1,2,4-benzotriazine-3-amine (98% of theory) of the m.p. 208°-210° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of guanidine hydrochloride (160 mg, 1.7 mmol) and t-BuOK (670 mg, 6 mmol) in DMSO (4 mL) was added one portion of nitrobenzene (123 mg, 1 mmol) at room temperature. The mixture turned red in one minute. In 20 to 30 minutes the mixture was quenched with a saturated, aqueous solution of ammonium chloride. A yellow precipitate was formed and removed by filtration. The precipitate was then washed with water, dried in the air, and recrystallized from benzene or ethanol to give 105 mg (72%) of 3-amino-1,2,4-benzotriazine. The melting point was determined to be 203–205° C., consistent with the melting point (207° C.) of 3-amino-1,2,4-benzotriazine synthesized by other known methods (J. Chem. Soc. (B) (1970) 911).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 13.6 g (0.1 mol) of benzofuroxan in a mixture of 40 ml of methanol and 40 ml of water at 20° C. are added in portions 17.2 g (0.2 mol) of disodium cyanamide. In the course of addition, the temperature rises to 50° C.-60° C. and the solution assumes a blue-violet color. It is stirred for a further 40 minutes at about 60° C. and the precipitate which separates out is then removed by filtration from the mother liquor, which is retained and processed further. The precipitate is dissolved in water, the solution is filtered and the filtrate is acidified with acetic acid, whereupon 12.5 g of 3-amino-1,2,4-benzotriazine-1,4,-di-N-oxide (71% of theory) separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C. On acidifying the mother liquor with acetic acid, a further 3.2 g (18% of theory) of 3-amino-1,2,4-benzotriazine is obtained and after re-crystallization from dimethylformamide, this material melts, with decomposition, at 220° C. Total yield reported is: 89% of theory.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzotriazin-3-amine
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Reactant of Route 3
1,2,4-Benzotriazin-3-amine
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 1,2,4-Benzotriazin-3-amine exert its cytotoxic effects, particularly in hypoxic environments?

A1: this compound (TPZ) functions as a bioreductive prodrug, meaning it requires activation within the body to exert its cytotoxic effects. [, ] This activation predominantly occurs in hypoxic environments, such as those found within solid tumors. In these oxygen-deprived regions, TPZ undergoes one-electron reduction, generating a radical intermediate. This highly reactive species initiates a cascade of reactions, ultimately leading to DNA damage and cell death. Notably, the reduced availability of oxygen in hypoxic cells hinders the detoxification of the radical intermediate, contributing to TPZ's selective toxicity towards these cells. []

Q2: How does the concept of DNA targeting contribute to the development of more potent this compound analogues?

A3: Researchers have explored linking DNA-targeting chromophores to this compound (TPZ) to enhance its potency while maintaining its hypoxia-selective properties. [] This approach leverages the inherent hypoxia-activated mechanism of TPZ and combines it with the ability of DNA-binding moieties to directly interact with DNA, leading to enhanced damage in hypoxic cells. Studies have shown that incorporating positively charged linkers or chromophores increases the DNA binding affinity and, consequently, the hypoxic cytotoxicity of these analogues. []

Q3: Beyond its anticancer activity, are there other reported biological effects of this compound?

A4: While primarily recognized for its anticancer properties, this compound (TPZ) has been linked to hypoxia-dependent retinal toxicity in animal models. [] This adverse effect, also observed with other bioreductive drugs, highlights the potential for off-target effects in tissues experiencing physiological hypoxia, such as the retina. Further research is crucial to understand and potentially mitigate these off-target effects, ensuring the safe development of TPZ and its analogues.

Q4: What are the future directions for research and development of this compound and its analogues?

A4: Ongoing research on this compound (TPZ) focuses on improving its therapeutic index by enhancing its potency and selectivity towards hypoxic tumor cells while minimizing off-target toxicity. Key areas of exploration include:

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